

Application Notes and Protocols for Chloramphenicol in Anaerobic Bacteriology Research

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Compound of Interest

Compound Name: *M-Chloramphenicol*

Cat. No.: *B194032*

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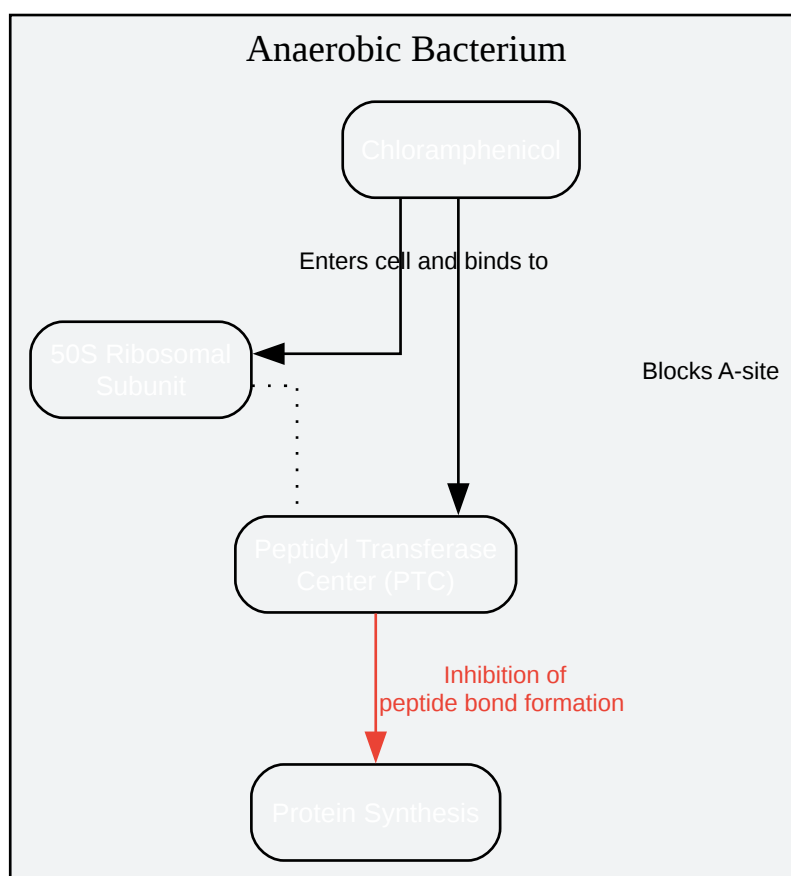
These application notes provide a comprehensive guide to the use of chloramphenicol in anaerobic bacteriology research. This document outlines the methodologies for susceptibility testing, summarizes quantitative data on its in vitro activity, and illustrates the key mechanisms of action and resistance.

Mechanism of Action and Resistance

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in bacteria.^[1] It achieves this by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).^{[1][2]} This binding action physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of peptide bonds and halting protein elongation.^{[1][3]}

Bacterial resistance to chloramphenicol in anaerobes is primarily mediated by the enzymatic inactivation of the drug. The most common mechanism involves the production of chloramphenicol acetyltransferase (CAT), an enzyme that catalyzes the acetylation of chloramphenicol using acetyl-CoA as a donor. This modification prevents the antibiotic from binding to the ribosome.

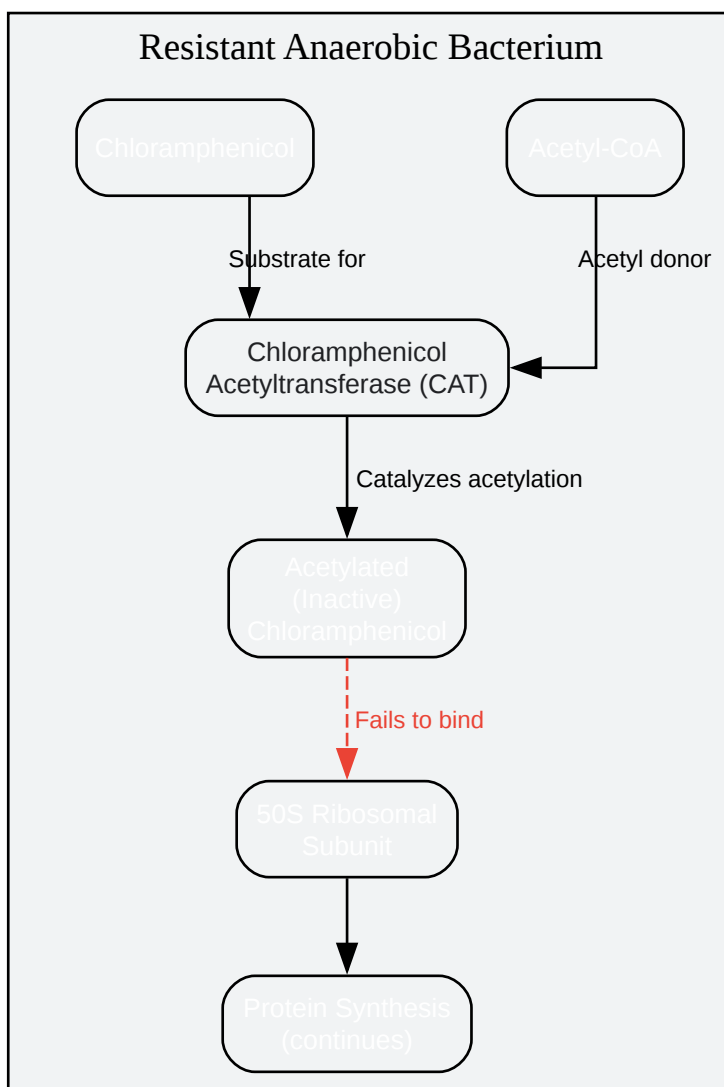
Signaling Pathway: Mechanism of Action

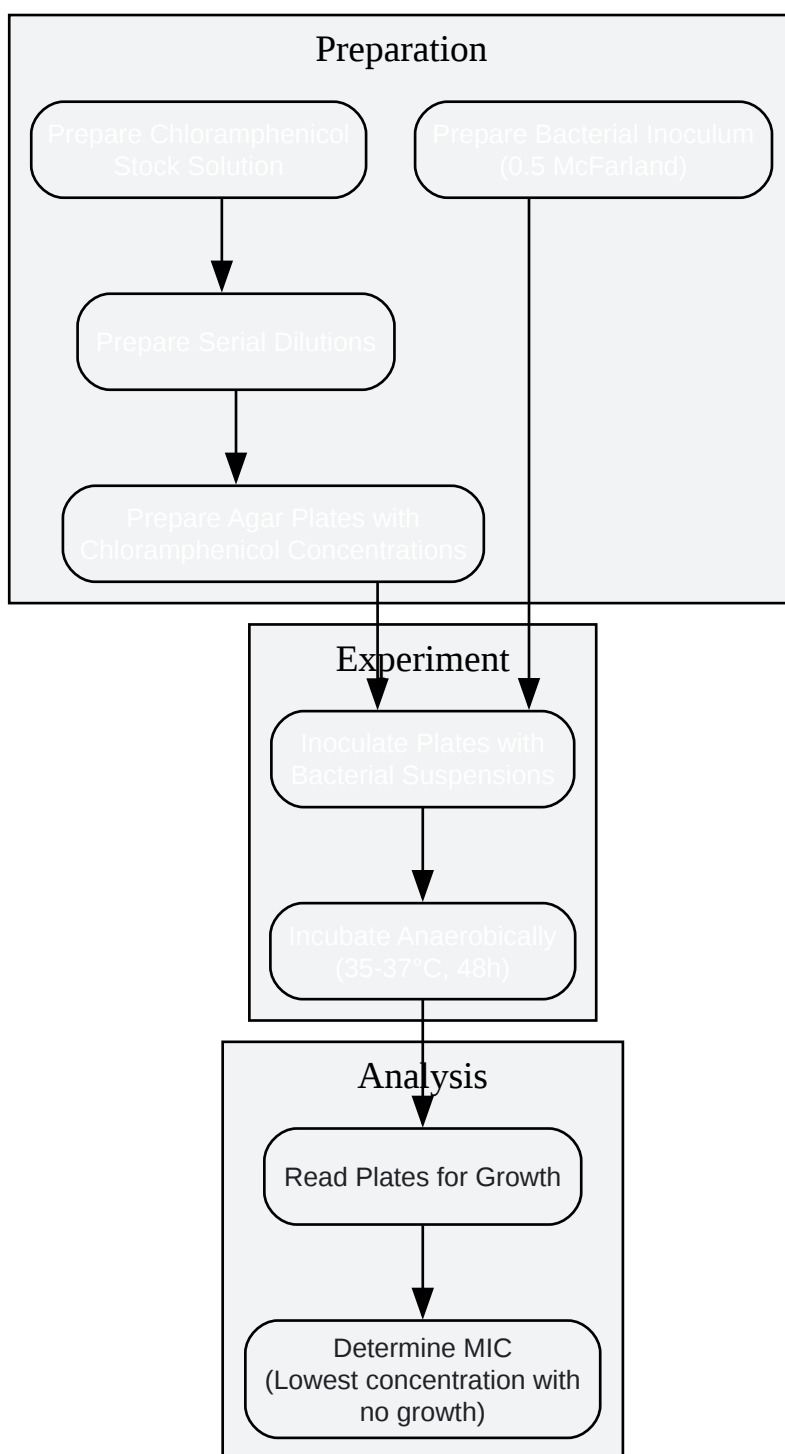


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Caption: Chloramphenicol inhibits protein synthesis by binding to the 50S ribosomal subunit.

Signaling Pathway: Mechanism of Resistance





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- 3. researchgate.net [researchgate.net]
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